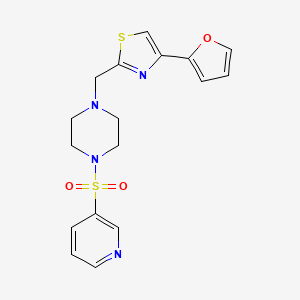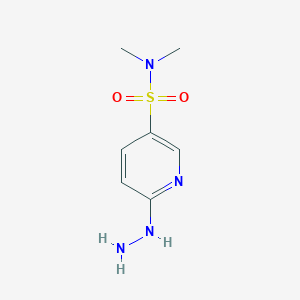
6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide
Vue d'ensemble
Description
6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C₇H₁₂N₄O₂S and a molecular weight of 216.26 g/mol . This compound is characterized by the presence of a hydrazinyl group, a dimethylpyridine moiety, and a sulfonamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide typically involves the reaction of 6-chloro-N,N-dimethylpyridine-3-sulfonamide with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the sulfonamide group can interact with various biological molecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-hydrazinylpyridine-3-sulfonamide: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
N,N-dimethylpyridine-3-sulfonamide: Lacks the hydrazinyl group, which may reduce its potential for enzyme inhibition.
6-chloro-N,N-dimethylpyridine-3-sulfonamide: Contains a chloro group instead of a hydrazinyl group, leading to different chemical properties and reactivity.
Uniqueness
6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide is unique due to the presence of both the hydrazinyl and dimethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications .
Propriétés
IUPAC Name |
6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2S/c1-11(2)14(12,13)6-3-4-7(10-8)9-5-6/h3-5H,8H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHBVHHXVVZKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=C(C=C1)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627836-81-1 | |
| Record name | 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2750277.png)
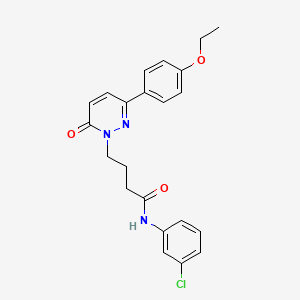
![2-[1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2750280.png)
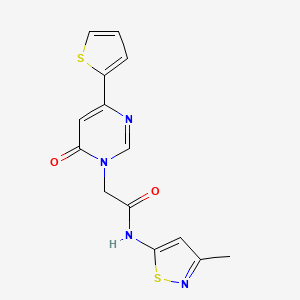
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2750286.png)
![(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2750287.png)
![2-[(E)-{2-[6-(1H-IMIDAZOL-1-YL)PYRIDAZIN-3-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL](/img/structure/B2750288.png)
![3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile](/img/structure/B2750291.png)
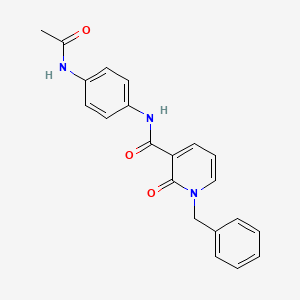
![N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2750293.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2750295.png)
![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2750298.png)
